molecular formula C21H19ClN2O4S B319043 2-(4-chlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide

2-(4-chlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B319043
M. Wt: 430.9 g/mol
InChI Key: JSJFEXHDWQYYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is an organic compound that belongs to the class of diphenylethers. This compound is characterized by the presence of a chlorophenoxy group and a methylanilino sulfonyl group attached to an acetamide backbone. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorophenol with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid. This intermediate is then reacted with 4-[(methylanilino)sulfonyl]aniline under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide undergoes various types of chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with chlorine can yield chlorinated derivatives, while nucleophilic substitution with cyanide can produce nitrile derivatives .

Scientific Research Applications

2-(4-chlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. It is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Properties

Molecular Formula

C21H19ClN2O4S

Molecular Weight

430.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C21H19ClN2O4S/c1-24(18-5-3-2-4-6-18)29(26,27)20-13-9-17(10-14-20)23-21(25)15-28-19-11-7-16(22)8-12-19/h2-14H,15H2,1H3,(H,23,25)

InChI Key

JSJFEXHDWQYYQJ-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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